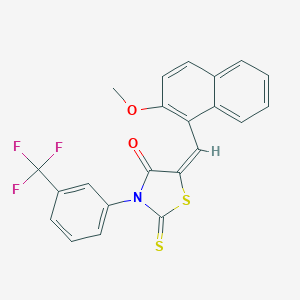![molecular formula C17H19N3O5 B404339 1-METHYL-6-OXO-N'-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE](/img/structure/B404339.png)
1-METHYL-6-OXO-N'-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-6-OXO-N'-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE is an organic compound with a complex structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties and reactivity, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 1-METHYL-6-OXO-N'-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE involves several steps. One common method includes the reaction of pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-methyl-6-oxopyridine-3-carboxamide in the presence of a base to yield the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
1-METHYL-6-OXO-N'-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the electron-withdrawing groups.
Scientific Research Applications
1-METHYL-6-OXO-N'-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-METHYL-6-OXO-N'-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The compound may also interact with cellular pathways involved in signal transduction and gene expression .
Comparison with Similar Compounds
1-METHYL-6-OXO-N'-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE can be compared with similar compounds such as:
N1-Methyl-2-pyridone-5-carboxamide: This compound is a metabolic product of nicotinamide adenine dinucleotide (NAD) degradation and has similar structural features.
Nicotinamide: A precursor in the biosynthesis of NAD, it shares some chemical properties with the compound .
Nicotinic Acid: Another related compound involved in NAD metabolism, it has different biological activities but similar chemical reactivity.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19N3O5 |
|---|---|
Molecular Weight |
345.3g/mol |
IUPAC Name |
1-methyl-6-oxo-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H19N3O5/c1-20-10-11(5-6-16(20)21)17(22)19-18-9-12-7-14(24-3)15(25-4)8-13(12)23-2/h5-10H,1-4H3,(H,19,22)/b18-9+ |
InChI Key |
BYIKUBSLLAWFSP-GIJQJNRQSA-N |
SMILES |
CN1C=C(C=CC1=O)C(=O)NN=CC2=CC(=C(C=C2OC)OC)OC |
Isomeric SMILES |
CN1C=C(C=CC1=O)C(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)NN=CC2=CC(=C(C=C2OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dichlorobenzaldehyde [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B404256.png)

![3-bromo-N'-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}benzohydrazide](/img/structure/B404260.png)
![N-[(E)-1-(4-hexylphenyl)ethylideneamino]-2-methylfuran-3-carboxamide](/img/structure/B404262.png)
![N'-[3-(2-methoxyphenyl)-2-propenylidene]-2-pyrazinecarbohydrazide](/img/structure/B404264.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-nitrobenzohydrazide](/img/structure/B404267.png)
![3-iodo-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B404268.png)
![3-[({4-chloro-3-nitrophenyl}imino)methyl]-9-ethyl-9H-carbazole](/img/structure/B404270.png)
![4-[(2-bromo-4-methylanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B404274.png)
![4-[(2,6-dibromo-4-chloroanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B404277.png)
![5-(4-Bromophenyl)-2-furaldehyde [2,6-di(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B404278.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B404280.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B404281.png)
![2-[(2Z)-2-[[5-(4-methylphenyl)furan-2-yl]methylidene]hydrazinyl]-5-[(3-methylphenyl)methyl]-1,3-thiazol-4-one](/img/structure/B404282.png)
